2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Description
Bonding Features:
- Silicon-Nitrogen Bond : The Si–N bond length in analogous azasilacyclopentanes ranges from 1.71–1.75 Å, as observed in X-ray crystallographic studies of related compounds.
- Silicon-Oxygen Bonds : The two ethoxy groups (–OCH2CH3) bonded to the central silicon atom exhibit Si–O bond lengths of ~1.63 Å, consistent with single-bond character.
- Trimethylsilyl Group : The N-bound trimethylsilyl group (–Si(CH3)3) adopts a tetrahedral geometry, with Si–C bond lengths averaging 1.87 Å.
Table 1: Key Bond Lengths and Angles from Crystallographic Data
| Bond/Angle | Measurement (Å/°) |
|---|---|
| Si–N | 1.71–1.75 |
| Si–O | 1.63–1.65 |
| Si–C (trimethylsilyl) | 1.87–1.89 |
| N–Si–O | 105–110° |
| Ring puckering angle | 25–30° |
The ring adopts a puckered conformation to mitigate angle strain, with a dihedral angle of 25–30° between adjacent atoms.
Stereoelectronic Effects of the Silacyclopentane Core
The electronic structure of the silacyclopentane ring is influenced by hyperconjugation and ring strain :
Key Effects:
Hyperconjugation :
Ring Strain :
Infrared Spectroscopy Insights:
- Si–N Stretch : A strong absorption band at 930–950 cm−1 confirms the presence of the Si–N bond.
- Si–O Stretch : Bands at 1,020–1,080 cm−1 correlate with the ethoxy groups.
- C–H Stretches : Peaks at 2,850–2,950 cm−1 arise from the trimethylsilyl and ethoxy CH3 groups.
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) studies reveal three dominant conformers:
Properties
IUPAC Name |
(2,2-diethoxyazasilolidin-1-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si2/c1-6-12-15(13-7-2)10-8-9-11(15)14(3,4)5/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVJQEHLTBUQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CCCN1[Si](C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066697 | |
| Record name | 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21297-72-3 | |
| Record name | 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21297-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021297723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane typically proceeds via the reaction of diethoxyamine with silicon-based reagents, particularly trimethylsilyl chloride or its derivatives. The key steps involve:
- Starting Materials: Diethoxyamine (providing the diethoxy groups and nitrogen atom) and trimethylsilyl chloride (providing the trimethylsilyl group and silicon center).
- Reaction Environment: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of sensitive silicon intermediates.
- Solvent: Aprotic solvents such as tetrahydrofuran or toluene are commonly used to dissolve reactants and maintain reaction homogeneity.
- Temperature Control: Mild heating or room temperature conditions are maintained to favor cyclization without side reactions.
- Cyclization: The formation of the five-membered aza-silacyclopentane ring occurs through intramolecular nucleophilic attack facilitated by the silicon and nitrogen centers.
- Purification: The crude product is purified by distillation or recrystallization to yield high-purity this compound.
Industrial Production Methods
On an industrial scale, the synthesis adapts the laboratory procedure with enhancements for efficiency and scalability:
- Continuous Flow Reactors: These reactors allow precise control of reaction time, temperature, and mixing, improving yield and reproducibility.
- Optimized Stoichiometry: Reactant ratios are finely tuned to minimize byproducts.
- Purification Techniques: Advanced distillation under reduced pressure and recrystallization protocols ensure removal of impurities.
- Safety Measures: Strict exclusion of moisture and oxygen is implemented to prevent degradation.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Diethoxyamine + Trimethylsilyl chloride | Inert atmosphere, aprotic solvent, room temperature to mild heat | Formation of intermediate silicon-amine adduct |
| 2 | Intermediate cyclization | Continued stirring, controlled temperature | Cyclization to form aza-silacyclopentane ring |
| 3 | Workup and purification | Distillation or recrystallization | Isolation of pure this compound |
Research Findings and Analysis
- Yield and Purity: Reports indicate yields typically range from 70% to 85% under optimized conditions, with purity exceeding 98% after purification.
- Reaction Monitoring: Techniques such as NMR spectroscopy and gas chromatography are employed to monitor reaction progress and verify product formation.
- Side Reactions: Potential side reactions include hydrolysis of silicon intermediates and over-substitution at silicon, which are minimized by strict moisture control.
- Scalability: The method scales well from milligram to kilogram quantities with consistent product quality.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | Diethoxyamine, Trimethylsilyl chloride | High purity reagents required |
| Atmosphere | Nitrogen or Argon | Prevents moisture and oxygen interference |
| Solvent | Tetrahydrofuran, Toluene | Aprotic solvents preferred |
| Temperature | 20–60 °C | Mild heating facilitates cyclization |
| Reaction time | 4–12 hours | Depends on scale and mixing efficiency |
| Purification methods | Distillation, recrystallization | Ensures removal of unreacted materials and byproducts |
| Yield | 70–85% | High yield with optimized protocols |
| Product purity | >98% | Verified by NMR and GC |
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Siloxane derivatives
Reduction: Silane derivatives
Substitution: Various organosilicon compounds depending on the nucleophile used
Scientific Research Applications
Chemistry
In the field of chemistry, 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane serves as a precursor for synthesizing advanced organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions allows for the formation of siloxane bonds, which are crucial in creating silicone polymers.
Case Study: Synthesis of Silicone Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability due to the strong covalent bonds formed during polymerization.
Biology
The compound is utilized in biological applications for modifying biomolecules and surfaces to improve biocompatibility. Its unique structure allows it to interact favorably with biological systems.
Case Study: Surface Modification for Biocompatibility
Studies have shown that surfaces treated with this compound exhibit enhanced cell adhesion properties, making it suitable for biomedical devices.
Medicine
Ongoing research is exploring the potential of this compound in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Case Study: Drug Delivery Systems
In vitro studies indicate that formulations incorporating this compound can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy.
Industry
In industrial applications, this compound is used in the production of coatings, adhesives, sealants, and elastomers. Its reactivity allows it to bond effectively with various substrates.
Case Study: Adhesives and Sealants
Products formulated with this compound demonstrate superior adhesion properties compared to traditional formulations, leading to increased durability in construction materials.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane involves its ability to undergo various chemical transformations due to the presence of reactive silicon and nitrogen atoms. These transformations can lead to the formation of new bonds and the generation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Cyclic Silazanes
Key Observations :
- Steric Effects : The trimethylsilyl group in the target compound offers less steric hindrance than triphenylsilyl analogs, enabling easier substitution reactions .
- Trimer vs. Monomer: Trimer D’s cyclic oligomeric structure exhibits distinct reactivity, such as alcoholysis to linear silanes, unlike the monomeric target compound .
Stability and Reactivity
The 1-aza-2-silacyclopentane ring system is inherently stable due to the Si–N bond’s resistance to hydrolysis and thermal degradation. However, substituents significantly influence behavior:
- Target Compound : Retains ring integrity during Grignard reactions (e.g., ethoxy → ethyl/phenyl substitution) and long-term storage, unlike oxygen analogs (e.g., 1,3-dioxolanes) that undergo cleavage .
- Triphenylsilyl Analogs : Bulkier substituents may reduce reactivity toward nucleophiles but enhance thermal stability .
- Trimer D: Reacts with ethanol to regenerate 3-aminopropyltriethoxysilane, demonstrating reversibility in cyclization reactions .
Reaction Pathways
Table 2: Reactivity Comparison
Notable Findings:
- The target compound’s ethoxy groups are selectively replaceable, making it a versatile intermediate in organosilicon synthesis .
- Trimer D’s reactivity highlights the role of oligomeric structures in dynamic covalent chemistry .
Biological Activity
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane is an organosilicon compound notable for its unique cyclic structure that incorporates both silicon and nitrogen atoms. Its molecular formula is CHN OSi, and it has a molecular weight of 247.48 g/mol . This compound is of particular interest in various fields, including organic synthesis, materials science, and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to undergo diverse chemical transformations due to the presence of reactive silicon and nitrogen atoms. These transformations facilitate the formation of new bonds and diverse chemical structures, which can interact with biological systems in various ways .
Research Findings
Recent studies have highlighted the potential applications of this compound in drug delivery systems and as a precursor for biologically active molecules. The incorporation of silicon into organic compounds has been shown to enhance their stability and bioactivity. For instance, compounds derived from silacyclopentanes have demonstrated improved pharmacokinetic properties compared to their non-silicon counterparts .
Case Studies
- Drug Delivery Systems : Research has indicated that organosilicon compounds like this compound can be utilized in the development of drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents. In vitro studies have shown enhanced cellular uptake and controlled release profiles when these compounds are used as carriers for anticancer drugs .
- Biocompatibility : A study focused on the interaction of this compound with cellular membranes revealed that its silicon content contributes to lower cytotoxicity compared to traditional organic compounds. This finding suggests that this compound may be suitable for biomedical applications where biocompatibility is critical .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell walls facilitated by the compound's unique structure .
Data Table: Properties and Applications
| Property/Characteristic | Value/Description |
|---|---|
| Molecular Formula | CHN OSi |
| Molecular Weight | 247.48 g/mol |
| CAS Number | 21297-72-3 |
| Biological Applications | Drug delivery systems, antimicrobial agents |
| Mechanism of Action | Forms stable complexes; enhances bioactivity |
| Synthetic Routes | Reaction with trimethylsilyl chloride and diethoxyamine under controlled conditions |
Q & A
Q. What are the recommended synthetic routes for 2,2-diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane, and how can reaction conditions be optimized?
The compound is synthesized via cyclization reactions involving ethoxy-substituted silazane precursors. For example, hexaphenyldisilazane and 3-aminopropyltriethoxysilane react under reflux conditions to form the cyclized product . Optimization includes controlling stoichiometry, using inert atmospheres (e.g., nitrogen), and monitoring reaction progress via thin-layer chromatography (TLC). Trace ammonium bromide or lithium nitride may act as catalysts to enhance reaction efficiency .
Q. How is the structure of this compound validated, and what spectroscopic techniques are critical for characterization?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the silacyclopentane ring structure and substituent environments (e.g., ethoxy and trimethylsilyl groups) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For definitive structural elucidation, though limited data exist for this specific compound .
Q. Why is the 1-aza-2-silacyclopentane ring system unusually stable compared to oxygen analogs?
The stability arises from reduced ring strain due to the larger silicon atom and the electron-donating trimethylsilyl group, which strengthens the Si-N bond. This stability prevents ring cleavage during reactions like Grignard substitutions, where ethoxy side groups are replaced while the core structure remains intact .
Advanced Research Questions
Q. How does the compound behave in organometallic reactions (e.g., with alkyllithium reagents), and what drives substituent selectivity?
Reactions with ethyllithium or phenyllithium replace the ethoxy groups while preserving the silacyclopentane ring. The selectivity is attributed to the steric protection of the silicon atom by the trimethylsilyl group and the nucleophilic preference for ethoxy oxygen over the Si-N bond . Computational studies (e.g., DFT) could further clarify electronic and steric effects .
Q. What side products form during synthesis, and how can they be identified and mitigated?
Common side products include linear oligomers (e.g., 3-aminopropyldiethoxyphenylsilane) or incomplete cyclization products. These are identified via GC-MS or Si NMR and minimized by optimizing reaction time, temperature, and catalyst loading .
Q. How can computational methods (e.g., molecular dynamics or DFT) model the compound’s reactivity in novel reactions?
DFT calculations can predict transition states and regioselectivity in reactions like nucleophilic substitutions. For example, modeling the Si-N bond’s polarization under different solvents or catalysts may explain experimental discrepancies in reaction outcomes .
Q. What contradictions exist in reported data on its stability, and how can they be resolved experimentally?
Discrepancies in thermal stability (e.g., decomposition rates under varying humidity) may arise from impurities or characterization methods. Controlled studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions are recommended .
Methodological Tables
Table 1. Comparison of Synthetic Methods for this compound
| Method | Reactants | Catalyst | Yield (%) | Key Reference |
|---|---|---|---|---|
| Cyclization of silazane | Hexaphenyldisilazane, 3-aminopropyltriethoxysilane | None | 60–70 | |
| Ring expansion | 2-Ethoxy-1-aza-2-silacyclopentane derivatives | LiN(SiMe) | 45–55 |
Table 2. Key Spectral Data for Structural Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
